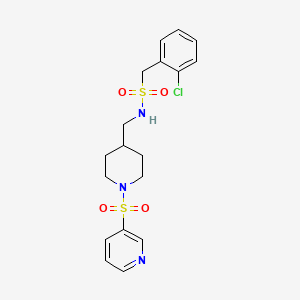![molecular formula C26H22N4O2 B2859538 4-[3-(3,4-二甲基苯基)-1,2,4-恶二唑-5-基]-2-(4-乙基苯基)酞嗪-1(2H)-酮 CAS No. 1291862-11-7](/img/structure/B2859538.png)
4-[3-(3,4-二甲基苯基)-1,2,4-恶二唑-5-基]-2-(4-乙基苯基)酞嗪-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings, followed by their connection via suitable functional groups. The 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid derivative and a hydrazine . The phthalazin-1(2H)-one ring could be formed via a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring could enhance its solubility in polar solvents .科学研究应用
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS) in the body, which can otherwise lead to oxidative stress and associated diseases. The presence of the oxadiazole and phthalazinone moieties could be indicative of the compound’s ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is an enzyme responsible for breaking down acetylcholine in the nervous system. Inhibitors of AchE are sought after for the treatment of neurodegenerative diseases like Alzheimer’s. The compound could potentially serve as an AchE inhibitor, which would make it valuable for research into treatments for such conditions .
Antitumor Properties
Compounds with similar structures have been investigated for their antitumor activities. The ability to interfere with cancer cell proliferation makes this compound a candidate for further research in cancer therapy, particularly in understanding the mechanisms of tumor suppression and exploring new therapeutic avenues .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound can be inferred from its structural similarity to known anti-inflammatory agents. Research into this application could lead to the development of new medications for treating chronic inflammation and autoimmune diseases .
Neuroprotective Effects
Given the compound’s potential impact on AchE activity and oxidative stress, it may also have neuroprotective properties. This could be particularly relevant in the context of diseases where neuroinflammation and oxidative damage play a significant role in pathogenesis .
Behavioral Impact Studies
The compound’s influence on AchE activity suggests that it could affect behavior and body movement. Studying this compound in animal models could provide insights into the neurological basis of behavior and help develop treatments for behavioral disorders .
Pharmacological Research
The compound’s diverse potential activities make it a prime candidate for pharmacological research. It could be used to study the interactions between drugs and biological systems, as well as the development of new pharmacological agents .
Drug Synthesis and Development
Lastly, the compound’s structure makes it suitable for use as a precursor in the synthesis of more complex molecules. Its role in drug development could be pivotal, especially in the creation of new therapeutic agents with improved efficacy and safety profiles .
属性
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-4-18-10-13-20(14-11-18)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-32-25)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVLCNTTRWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


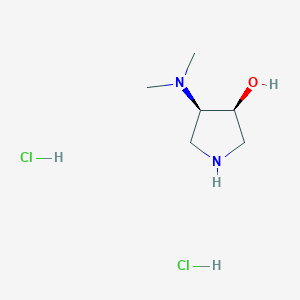
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
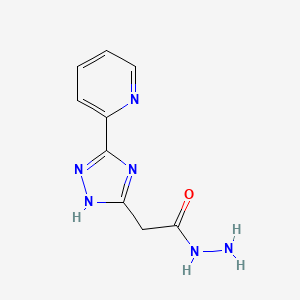
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)
![Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2859468.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)

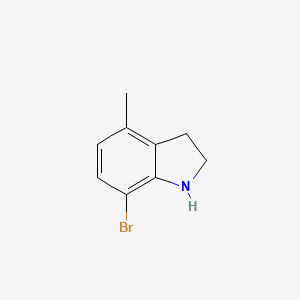
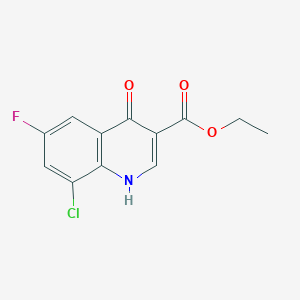
![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)
